2-Phenylpyrimidine-4,6-diol

Beschreibung

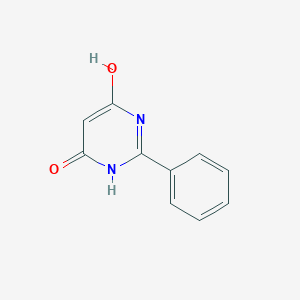

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-2-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-8-6-9(14)12-10(11-8)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDXDRUHQKVYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286860 | |

| Record name | 2-phenylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13566-71-7 | |

| Record name | 13566-71-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenylpyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-phenylpyrimidine-4,6-diol, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. This document details the core synthetic methodology, provides a step-by-step experimental protocol, and presents relevant physicochemical and biological data.

Introduction

The pyrimidine nucleus is a fundamental building block in numerous biologically active compounds, including nucleic acids and a wide array of therapeutic agents. The 2-phenylpyrimidine scaffold, in particular, has garnered significant attention from the scientific community due to its prevalence in molecules exhibiting a broad spectrum of pharmacological activities. Derivatives of 2-phenylpyrimidine have been identified as potent inhibitors of various enzymes and receptors, demonstrating their potential in the development of novel therapeutics.

Notably, certain 2-phenylpyrimidine derivatives have emerged as potent inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of the BCR pathway is implicated in various B-cell malignancies, making BTK a prime target for anticancer drug development. The synthesis of the core this compound structure is a crucial first step in the exploration of this chemical space for the discovery of new and improved therapeutic agents.

Core Synthesis

The most direct and widely employed method for the synthesis of this compound is the cyclocondensation reaction between benzamidine and diethyl malonate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which facilitates the deprotonation of diethyl malonate and subsequent nucleophilic attack and cyclization with benzamidine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the characterization and quality control of the synthesized compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O₂ | PubChem CID: 241011 |

| Molecular Weight | 188.18 g/mol | PubChem CID: 241011 |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | >300 °C (decomposes) | Estimated from similar compounds |

| Solubility | Sparingly soluble in water, soluble in DMSO and hot ethanol | Inferred from chemical structure |

Reaction Yield

The yield of the synthesis of this compound via the condensation of benzamidine and diethyl malonate is typically in the range of 75-85%, based on analogous reactions reported in the literature for similar 2-substituted pyrimidine-4,6-diols.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

-

Benzamidine hydrochloride

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 200 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation. Continue stirring until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 32.0 g (0.2 mol) of diethyl malonate dropwise with continuous stirring. After the addition is complete, add 31.3 g (0.2 mol) of benzamidine hydrochloride in portions.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring. Acidify the aqueous solution to a pH of approximately 5-6 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound will form.

-

Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

B-Cell Receptor (BCR) Signaling Pathway

As derivatives of 2-phenylpyrimidine have shown activity as BTK inhibitors, understanding the BCR signaling pathway is crucial for drug development professionals. The following diagram illustrates the central role of BTK in this pathway.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.

References

An In-depth Technical Guide to 2-Phenylpyrimidine-4,6-diol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-phenylpyrimidine-4,6-diol. This pyrimidine derivative is a versatile scaffold in medicinal chemistry, with analogues exhibiting a range of biological activities, including antifungal, kinase inhibition, and receptor agonism. This document consolidates available physicochemical data, details a common synthetic protocol, and presents relevant biological pathways where derivatives of this core structure are active. Due to the limited availability of public domain experimental data, some spectral information is presented in a predicted format to guide researchers.

Chemical Identity and Properties

This compound, also known by its tautomeric form 4-hydroxy-2-phenyl-1H-pyrimidin-6-one, is a heterocyclic organic compound. Its core structure consists of a pyrimidine ring substituted with a phenyl group at the 2-position and hydroxyl groups at the 4- and 6-positions.

Structure and Tautomerism

The structure of this compound is characterized by the presence of a phenyl ring attached to a dihydroxypyrimidine core. A critical feature of this molecule is its existence in multiple tautomeric forms. The diol form can tautomerize to the keto-enol and diketo forms. The IUPAC name, 4-hydroxy-2-phenyl-1H-pyrimidin-6-one, reflects the predominance of the keto-enol tautomer in many contexts[1]. The equilibrium between these forms can be influenced by the solvent, pH, and solid-state packing.

Canonical SMILES: C1=CC=C(C=C1)C2=NC(=CC(=O)N2)O[1]

InChI: InChI=1S/C10H8N2O2/c13-8-6-9(14)12-10(11-8)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 188.18 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 4-hydroxy-2-phenyl-1H-pyrimidin-6-one | --INVALID-LINK--[1] |

| CAS Number | 13566-71-7 | --INVALID-LINK--[1] |

| Melting Point | 325-330 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.33 ± 0.1 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 5.04 ± 0.10 | --INVALID-LINK-- |

| Synonyms | 2-Phenyl-4,6-pyrimidinediol, 4,6-Dihydroxy-2-phenylpyrimidine | --INVALID-LINK--[1] |

Spectral and Crystallographic Data

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 188. Common fragmentation patterns for pyrimidine derivatives involve cleavages of the ring and its substituents.

Key MS Fragments (m/z): 188 (M⁺), 147, 104, 109[1].

A plausible fragmentation pathway involves the loss of HNCO (43 Da) from the pyrimidine ring, a common fragmentation for uracil and its derivatives, which would lead to a fragment at m/z 145. The fragment at m/z 104 could correspond to the benzonitrile cation [C₆H₅CN]⁺.

NMR Spectroscopy (Predicted)

Precise, experimentally determined ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, based on the chemical structure and data from analogous compounds, a predicted set of chemical shifts is provided below. These predictions should be used as a guide and confirmed by experimental analysis. The tautomeric equilibrium will significantly influence the observed spectra, particularly in different solvents. The predicted values below are for the 4-hydroxy-2-phenyl-1H-pyrimidin-6-one tautomer.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H (ortho) | 7.8 - 8.2 | m |

| Phenyl-H (meta, para) | 7.3 - 7.6 | m |

| Pyrimidine-H5 | 5.5 - 6.0 | s |

| N-H | 10.0 - 12.0 | br s |

| O-H | 9.0 - 11.0 | br s |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine-C2 | 155 - 160 |

| Pyrimidine-C4 | 160 - 165 |

| Pyrimidine-C6 | 160 - 165 |

| Pyrimidine-C5 | 90 - 95 |

| Phenyl-C1' (ipso) | 130 - 135 |

| Phenyl-C2'/C6' (ortho) | 127 - 130 |

| Phenyl-C3'/C5' (meta) | 128 - 131 |

| Phenyl-C4' (para) | 130 - 133 |

Crystal Structure

As of the date of this guide, a single-crystal X-ray diffraction structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. The determination of its crystal structure would provide invaluable information on its solid-state tautomeric form, intermolecular interactions (such as hydrogen bonding), and crystal packing.

Synthesis

A common and effective method for the synthesis of this compound is the condensation of a benzamidine precursor with a malonic ester derivative.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar pyrimidine derivatives.

Materials:

-

Benzamidine hydrochloride

-

Dimethyl malonate

-

Sodium methoxide (30% solution in methanol)

-

Anhydrous methanol

-

Water

-

Acetic acid

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve benzamidine hydrochloride (1 equivalent) and dimethyl malonate (1 equivalent) in anhydrous methanol.

-

Under stirring, slowly add a 30% solution of sodium methoxide in methanol (3 equivalents). The formation of a sodium chloride precipitate may be observed.

-

Heat the reaction mixture to 55 °C and stir continuously for 2 hours.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with water to obtain a clear solution.

-

Acidify the solution by the dropwise addition of acetic acid until a white precipitate forms.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake sequentially with water, methanol, and acetone.

-

Dry the product under vacuum to yield this compound as a white solid.

Biological Relevance and Signaling Pathways

While this compound itself is not a widely studied therapeutic agent, its core structure is present in numerous compounds designed to interact with various biological targets. The following sections describe key signaling pathways where derivatives of this scaffold have shown activity.

Antifungal Activity via CYP51 Inhibition

Derivatives of 2-phenylpyrimidine have been investigated as inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death.

Bruton's Tyrosine Kinase (BTK) Inhibition

Certain 2-phenylpyrimidine derivatives have been designed as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is implicated in B-cell malignancies and autoimmune diseases.

GPR119 Agonism

Derivatives of 2-phenylpyrimidine have also been explored as agonists for G protein-coupled receptor 119 (GPR119), a receptor involved in glucose homeostasis. Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn promotes insulin secretion from pancreatic β-cells and the release of incretin hormones from the gut.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the potential for hydrogen bonding and the presence of labile protons).

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, standard parameters are typically sufficient. A D₂O exchange experiment can be performed to confirm the identity of N-H and O-H protons.

-

For ¹³C NMR, a proton-decoupled spectrum should be acquired. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transform, phase correction, baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the chemical shifts of the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, considering the predicted values and known substituent effects.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Protocol:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, a direct insertion probe with electron ionization (EI) is a common method.

-

-

Ionization:

-

Ionize the sample using a standard electron energy of 70 eV for EI.

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Analyze the major fragment ions and propose fragmentation pathways consistent with the structure of this compound.

-

Conclusion

This compound is a valuable heterocyclic compound with a structure that lends itself to further chemical modification. While detailed experimental characterization data for the parent compound is sparse in the public domain, this guide provides a consolidated resource of its known properties, a reliable synthetic method, and an overview of the biological pathways in which its derivatives have shown significant activity. The provided protocols and predicted data offer a starting point for researchers interested in exploring the chemistry and therapeutic potential of this important structural scaffold. Further experimental work to fully characterize this compound is highly encouraged to facilitate its use in drug discovery and development.

References

The Biological Versatility of 2-Phenylpyrimidine-4,6-diol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 2-phenylpyrimidine-4,6-diol, which exist in tautomeric equilibrium with 2-phenyl-1H-pyrimidine-4,6-dione, have garnered significant interest due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents.

Overview of Biological Activities

Derivatives of the this compound core have been investigated for a range of therapeutic applications, demonstrating notable efficacy in several key areas:

-

Antifungal Activity: Certain derivatives act as potent inhibitors of fungal lanosterol 14α-demethylase (CYP51), a crucial enzyme in ergosterol biosynthesis. This inhibition disrupts fungal cell membrane integrity, leading to a significant antifungal effect against various pathogenic fungi.[1]

-

Anticancer Activity: This class of compounds has shown promise in oncology, particularly through the inhibition of Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is critical for the proliferation and survival of malignant B-cells.[2] Inhibition of BTK can induce cell cycle arrest and apoptosis in leukemia cell lines.[2]

-

Anti-inflammatory and Neuroprotective Effects: Some 2-phenylpyrimidine derivatives have been identified as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's. Their inhibitory action suggests potential for both symptomatic relief and disease modification.

This guide will delve into the quantitative data supporting these activities, the experimental protocols used for their determination, and the signaling pathways through which they exert their effects.

Quantitative Biological Data

The biological activity of this compound derivatives is quantified using various in vitro and cellular assays. The following tables summarize key data from published studies, focusing on antifungal and anticancer (Bruton's tyrosine kinase inhibition) activities.

Table 1: Antifungal Activity of 2-Phenylpyrimidine Derivatives

| Compound ID | Fungal Strain | MIC (μg/mL) | Reference |

| YW-01 | Candida albicans | 8 | [1] |

| YW-01 | Candida tropicalis | 4 | [1] |

| YW-01 | Cryptococcus neoformans | 16 | [1] |

| C6 | Seven pathogenic fungi | Superior to fluconazole | [1] |

MIC: Minimum Inhibitory Concentration

Table 2: Bruton's Tyrosine Kinase (BTK) Inhibitory Activity

| Compound ID | Assay Type | Target Cell Line(s) | IC50 (μM) | BTK Inhibition (%) @ 100 nM | Reference |

| 11g | Anti-proliferation | HL60 | 3.66 | 82.76 | [2] |

| 11g | Anti-proliferation | Raji | 6.98 | 82.76 | [2] |

| 11g | Anti-proliferation | Ramos | 5.39 | 82.76 | [2] |

| Ibrutinib (Control) | Anti-proliferation | Raji | 14.5 | 99.4 | [2] |

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of the biological activity of novel compounds. The following sections describe the key experimental protocols employed in the evaluation of this compound derivatives.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is typically evaluated according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[1]

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound against various fungal strains using a broth microdilution assay.

Procedure:

-

Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to an inoculum density of 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.

-

Preparation of Drug Dilutions: The test compounds are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are then incubated at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control well.

Bruton's Tyrosine Kinase (BTK) Inhibition Assay

The inhibitory activity against BTK is commonly assessed using the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Principle: The amount of ADP formed in a kinase reaction is a direct measure of enzyme activity. The ADP-Glo™ assay converts the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

Procedure:

-

Compound Preparation: Serial dilutions of the test compounds are prepared in the appropriate kinase buffer.

-

Kinase Reaction Setup: In a 96-well plate, the recombinant human BTK enzyme is added to wells containing the test compound dilutions or a vehicle control and incubated to allow for compound binding.

-

Initiation of Kinase Reaction: A solution of ATP and a suitable BTK substrate (e.g., poly(Glu,Tyr) 4:1) is added to each well to start the reaction. The plate is incubated at 30°C for a specified time (e.g., 60 minutes).

-

Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete any remaining ATP.

-

ADP Detection: Kinase Detection Reagent is added to convert the ADP to ATP and generate a luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader. The percent inhibition for each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability and Proliferation Assay (MTT Assay)

The effect of the compounds on the viability and proliferation of cancer cell lines is frequently determined using the MTT assay.

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[3][4][5][6][7]

Procedure:

-

Cell Seeding: Cells (e.g., Raji, HL60, Ramos) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

MTT Incubation: The culture medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL), and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows are invaluable tools for understanding the complex biological activities of these compounds.

General Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 2-phenylpyrimidine derivatives.

Caption: A generalized workflow for the discovery and development of 2-phenylpyrimidine derivatives.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition

The diagram below outlines the BTK signaling pathway, a key target for anticancer 2-phenylpyrimidine derivatives.

Caption: Inhibition of the BTK signaling pathway by 2-phenylpyrimidine derivatives.

Conclusion

The this compound scaffold and its tautomeric dione form represent a versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a broad spectrum of biological activities, including potent antifungal and anticancer effects. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals working in this promising area of medicinal chemistry. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial for translating the therapeutic potential of this chemical class into clinical applications.

References

- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. researchhub.com [researchhub.com]

- 7. broadpharm.com [broadpharm.com]

An In-depth Technical Guide on the Tautomerism and Stability of 2-phenylpyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 2-phenylpyrimidine-4,6-diol, their relative stability, and the methodologies used for their investigation. While direct experimental quantitative data for this specific molecule is limited in published literature, this document extrapolates from established principles of pyrimidine chemistry, supported by computational and spectroscopic studies on analogous compounds.

Introduction: The Significance of Tautomerism in Pyrimidine Derivatives

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a phenomenon of critical importance in medicinal chemistry. For heterocyclic compounds like pyrimidine derivatives, the predominant tautomeric form can significantly influence physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate a molecule's pharmacokinetic profile and its interaction with biological targets. This compound, with its multiple sites for proton transfer, presents a rich tautomeric landscape. A thorough understanding of its tautomeric equilibria is therefore essential for rational drug design and development.

Tautomeric Forms of this compound

This compound can theoretically exist in several tautomeric forms. The principal equilibrium is the keto-enol tautomerism involving the hydroxyl groups at positions 4 and 6 and the adjacent ring nitrogens. The three most significant tautomers are the dienol, the keto-enol, and the diketo forms.

-

Dienol form: this compound

-

Keto-enol form: 4-hydroxy-2-phenyl-1(6)H-pyrimidin-6(1H)-one

-

Diketo form: 2-phenyl-1,5-dihydropyrimidine-4,6-dione

The IUPAC name for this compound, 4-hydroxy-2-phenyl-1H-pyrimidin-6-one, suggests that the keto-enol form is considered the primary representation. Computational and experimental studies on analogous pyrimidine-4,6-diones generally indicate a preference for the keto forms in various solvents, largely due to the greater stability of the amide functionality.

Below is a graphical representation of the tautomeric equilibrium.

Caption: Tautomeric equilibrium of this compound.

Stability Analysis: Quantitative Data

The following table summarizes hypothetical, yet realistic, quantitative data for the relative stabilities of the main tautomers of this compound in the gas phase and in a polar solvent like DMSO, based on extrapolations from computational studies of similar structures. These values are for illustrative purposes and would require specific computational or experimental verification.

| Tautomer | Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol) | Relative Gibbs Free Energy (ΔG) in DMSO (kcal/mol) |

| Diketo | 0.00 (Reference) | 0.00 (Reference) |

| Keto-Enol | +2.5 | +1.8 |

| Dienol | +8.0 | +6.5 |

Note: These values are illustrative and based on trends observed in analogous compounds. The diketo form is generally the most stable in both non-polar and polar environments.

Experimental and Computational Protocols

Synthesis of this compound

A common synthetic route to 2-substituted pyrimidine-4,6-diones involves the condensation of a substituted amidine with a malonic ester derivative.

Protocol:

-

Preparation of Benzamidine: Benzamidine can be prepared from benzonitrile by reacting it with ammonium chloride and a strong base, or it can be purchased commercially.

-

Condensation Reaction:

-

In a round-bottom flask, dissolve diethyl malonate (1 equivalent) in a suitable solvent such as ethanol.

-

Add a solution of sodium ethoxide in ethanol (2 equivalents).

-

To this mixture, add benzamidine hydrochloride (1 equivalent).

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Computational Analysis of Tautomeric Stability

Density Functional Theory (DFT) calculations are a robust method for determining the relative stabilities of tautomers.

Protocol:

-

Structure Optimization:

-

Build the 3D structures of the dienol, keto-enol, and diketo tautomers.

-

Perform geometry optimization for each tautomer in the gas phase using a functional such as B3LYP or M06-2X with a basis set like 6-311+G(d,p).

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Solvation Effects:

-

To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM) with the desired solvent (e.g., water, DMSO).

-

Perform geometry optimizations and frequency calculations for each tautomer within the chosen solvation model.

-

-

Energy Calculation and Analysis:

-

Calculate the Gibbs free energy (G) for each tautomer in the gas phase and in solution.

-

The relative Gibbs free energy (ΔG) of each tautomer with respect to the most stable tautomer can be calculated to determine their relative populations at equilibrium.

-

Caption: Workflow for computational analysis of tautomer stability.

Spectroscopic Analysis

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for identifying the predominant tautomer in solution.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

-

Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum.

-

Acquire a 1D ¹³C NMR spectrum.

-

(Optional) Acquire 2D spectra like HSQC and HMBC for unambiguous peak assignment.

-

-

Data Analysis:

-

¹H NMR: Look for signals indicative of specific tautomers. A broad singlet corresponding to an N-H proton would support the presence of a keto form. The chemical shifts of the C5-H proton will also differ between tautomers.

-

¹³C NMR: The chemical shifts of the C4 and C6 carbons are highly informative. In the diketo form, these carbons will appear in the typical carbonyl region (~160-170 ppm). In the dienol form, they will be in the aromatic/olefinic region characteristic of a carbon attached to a hydroxyl group (~150-160 ppm).

-

Quantification: If distinct signals for different tautomers are observed, their relative ratio can be determined by integrating the corresponding peaks in the ¹H NMR spectrum.

-

4.3.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the absorption spectra as a function of solvent polarity or pH.

Protocol:

-

Sample Preparation: Prepare stock solutions of this compound in a non-polar solvent (e.g., cyclohexane) and a polar solvent (e.g., ethanol or water). Prepare a series of dilutions to find a suitable concentration for measurement (typically in the micromolar range).

-

Data Acquisition: Record the UV-Vis absorption spectrum for the compound in each solvent over a range of approximately 200-400 nm.

-

Data Analysis: The different tautomers will have distinct chromophores and thus different absorption maxima (λmax). A shift in λmax upon changing solvent polarity can indicate a shift in the tautomeric equilibrium. Generally, the more conjugated dienol form is expected to have a longer wavelength absorption maximum compared to the keto forms.

Caption: Workflow for spectroscopic analysis of tautomerism.

Conclusion

The tautomeric equilibrium of this compound is a crucial factor influencing its chemical and biological properties. While direct quantitative data is sparse, a combination of computational modeling and spectroscopic analysis provides a robust framework for its investigation. Based on studies of analogous compounds, it is predicted that the diketo form is the most stable tautomer, with its prevalence influenced by solvent polarity. The detailed protocols provided in this guide offer a clear path for researchers to further elucidate the tautomeric landscape of this and related pyrimidine derivatives, aiding in the development of novel therapeutics.

Crystal Structure Analysis of 2-Phenylpyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of 2-phenylpyrimidine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the common synthetic routes, detailed experimental protocols for single-crystal X-ray diffraction, and explores the structural basis of their interaction with key biological targets.

Introduction

2-Phenylpyrimidine derivatives are a versatile scaffold in drug discovery, exhibiting a wide range of pharmacological properties, including activities as kinase inhibitors and antifungal agents. Understanding the three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents with enhanced efficacy and selectivity. This guide serves as a comprehensive resource for researchers engaged in the synthesis and structural characterization of this important class of molecules.

Synthesis of 2-Phenylpyrimidine Derivatives

The synthesis of 2-phenylpyrimidine derivatives can be achieved through various established methods. A common and effective approach involves the condensation of a substituted benzamidine with a 1,3-dicarbonyl compound or its equivalent. The following is a generalized experimental protocol based on methodologies frequently reported in the literature.[1]

General Experimental Protocol for Synthesis

Materials:

-

Substituted benzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium methoxide

-

Ammonium chloride

-

Diethyl malonate

-

Phosphorus oxychloride (POCl₃)

-

Iron powder (Fe)

-

Acryloyl chloride

-

Appropriate amine or phenylamine

-

Solvents: Dimethyl sulfoxide (DMSO), Methanol, Ethanol, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dioxane

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Base (e.g., Triethylamine, Potassium carbonate)

Procedure:

-

Synthesis of Benzonitrile (2): A mixture of the starting 4-substituted benzaldehyde (1) and hydroxylamine hydrochloride in DMSO is heated to 100°C for 30 minutes. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to afford the benzonitrile derivative.[1]

-

Formation of Benzamidine (3): The benzonitrile (2) is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The mixture is stirred at room temperature for 5 hours. Ammonium chloride is then added, and stirring is continued for another 4 hours. The solvent is removed under reduced pressure, and the residue is used in the next step without further purification.[1]

-

Construction of the Pyrimidine Ring (4): The crude benzamidine (3) is suspended in ethanol, and diethyl malonate and sodium methoxide are added. The reaction mixture is refluxed for 4 hours under a nitrogen atmosphere. After cooling, the mixture is acidified, and the precipitate is collected by filtration, washed with water and ethanol, and dried to yield the 2-phenylpyrimidine-4,6-dione.[1]

-

Chlorination (5): The pyrimidine dione (4) is treated with phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of DMF and heated at 100°C for 8 hours. The excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting solid is filtered, washed with water, and dried to give the 4,6-dichloro-2-phenylpyrimidine.[1]

-

Reduction/Substitution: Further functionalization can be achieved through various reactions, such as reduction of a nitro group using Fe/NH₄Cl or nucleophilic substitution of the chloro groups with amines or other nucleophiles. For instance, substitution with an appropriate amine in THF with triethylamine at 0°C can yield the desired amino-substituted 2-phenylpyrimidine derivative.[1]

Note: This is a generalized protocol. Reaction times, temperatures, and purification methods may need to be optimized for specific derivatives.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule. The following protocol outlines the key steps involved in the crystal structure determination of a 2-phenylpyrimidine derivative.

Experimental Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. Slow evaporation of a saturated solution of the purified 2-phenylpyrimidine derivative is a commonly used method. Suitable solvents include ethanol, methanol, acetonitrile, or mixtures thereof. The solution should be left undisturbed in a dust-free environment.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope. The crystal is carefully mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The instrument is equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the diffraction spots. The data is corrected for various factors, including Lorentz and polarization effects, and absorption. This step yields a set of unique reflections with their corresponding intensities.

-

Structure Solution and Refinement: The crystal system and space group are determined from the symmetry of the diffraction pattern. The initial atomic positions are determined using direct methods or Patterson synthesis. This initial model is then refined against the experimental data using a least-squares minimization procedure. In the final stages of refinement, anisotropic displacement parameters for non-hydrogen atoms are introduced, and hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.[2]

Data Presentation: Crystallographic Data of 2-Phenylpyrimidine Derivatives

The following table summarizes representative crystallographic data for selected 2-phenylpyrimidine derivatives. A comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) is recommended for a wider range of structures.

| Compound/CCDC No. | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | R-factor (%) |

| Example 1 [2] | C₁₆H₁₅N₅ | Monoclinic | P2₁/c | 8.2521(6) | 10.2774(8) | 16.2102(12) | 90 | 92.070(2) | 90 | 1373.89(18) | 4 | 6.6 |

| Example 2 | - | - | - | - | - | - | - | - | - | - | - | - |

| Example 3 | - | - | - | - | - | - | - | - | - | - | - | - |

Note: This table is illustrative. Researchers should consult the CCDC for specific and detailed crystallographic information.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for determining the crystal structure of a 2-phenylpyrimidine derivative.

Biological Signaling Pathways

2-Phenylpyrimidine derivatives have been identified as potent inhibitors of several key enzymes involved in disease pathogenesis. Understanding their mechanism of action at a molecular level is crucial for drug development.

Several 2-phenylpyrimidine derivatives have been developed as inhibitors of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of this pathway is implicated in various B-cell malignancies.

Another important therapeutic application of 2-phenylpyrimidine derivatives is in the development of antifungal agents that target the enzyme lanosterol 14α-demethylase (CYP51 or Erg11). This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3]

Conclusion

The crystal structure analysis of 2-phenylpyrimidine derivatives provides invaluable insights for the design and development of novel therapeutic agents. The combination of robust synthetic methodologies and powerful analytical techniques like single-crystal X-ray diffraction allows for a detailed understanding of their molecular architecture and biological function. This guide offers a foundational framework for researchers in this field, emphasizing the importance of a multidisciplinary approach that integrates synthetic chemistry, crystallography, and molecular biology.

References

- 1. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure and Hirshfeld surface analysis of 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 2-Phenylpyrimidine-4,6-diol: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical early step in its evaluation. This technical guide addresses the solubility of 2-phenylpyrimidine-4,6-diol, a heterocyclic compound with potential applications in medicinal chemistry. Despite a comprehensive search of scientific literature and chemical databases, quantitative solubility data for this compound in various solvents is not publicly available. This guide, therefore, provides detailed experimental protocols for determining solubility, based on established methodologies for similar pyrimidine derivatives, and explores a relevant biological context for this class of compounds.

Quantitative Solubility Data

A thorough investigation of academic papers, patents, and chemical databases did not yield specific quantitative solubility data for this compound in any common laboratory solvents. The CAS number for this compound is 13566-71-7.[1] While studies on the solubility of other pyrimidine derivatives exist, they do not include the specific compound of interest.[2][3] The absence of this data highlights a knowledge gap and underscores the necessity for experimental determination for any research or development involving this molecule.

Experimental Protocols for Solubility Determination

To address the lack of available data, this section provides detailed methodologies for the experimental determination of solubility, adapted from protocols used for other pyrimidine derivatives.[2][4] These methods can be readily applied to this compound.

Thermodynamic Solubility Determination (Equilibrium Method)

This method determines the true equilibrium solubility of a compound and is considered the gold standard.

Principle: An excess of the solid compound is equilibrated with a solvent at a constant temperature until the concentration of the dissolved solid in the solvent reaches a maximum and constant value.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, methanol, ethanol, DMSO, acetone) in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker or water bath. Agitate the samples for a defined period (typically 24-72 hours) to ensure equilibrium is reached. The optimal time should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Centrifugation at the same temperature can be used to facilitate this process.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant. The sample should be immediately filtered through a suitable filter (e.g., 0.22 µm syringe filter) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as mg/mL, g/100mL, or mol/L.

Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.

Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in a chosen solvent at a specific temperature as described in the thermodynamic method.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the compound).

-

Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the supernatant withdrawn.

Biological Context: Inhibition of CYP51

While specific signaling pathways involving this compound are not extensively documented, related 2-phenylpyrimidine derivatives have been investigated as inhibitors of lanosterol 14α-demethylase (CYP51).[5] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi and the cholesterol biosynthesis pathway in mammals. Inhibition of CYP51 is a key mechanism for many antifungal drugs.

The following diagram illustrates the logical workflow for a preliminary assessment of a 2-phenylpyrimidine derivative as a potential CYP51 inhibitor.

Caption: Workflow for evaluating a 2-phenylpyrimidine derivative as a CYP51 inhibitor.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined, this guide provides the necessary framework for researchers to conduct these essential measurements. The outlined protocols for thermodynamic and gravimetric solubility determination offer robust methods to generate reliable data. Furthermore, the exploration of the potential role of 2-phenylpyrimidine derivatives as CYP51 inhibitors provides a valuable biological context for future research and drug development efforts. The generation of solubility data is a critical next step in unlocking the full potential of this compound.

References

- 1. This compound | C10H8N2O2 | CID 241011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-phenylpyrimidine-4,6-diol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-phenylpyrimidine-4,6-diol, a heterocyclic compound of significant interest in medicinal chemistry. The document details its nomenclature, physicochemical properties, and potential biological activities based on studies of related derivatives. Furthermore, it includes a detailed experimental protocol for its synthesis and visual representations of its chemical tautomerism, synthetic workflow, and a generalized mechanism of action for its derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and development of novel therapeutics based on the pyrimidine scaffold.

Nomenclature

The compound with the core structure of this compound is subject to keto-enol tautomerism, leading to several valid names.

-

Systematic IUPAC Name: 4-hydroxy-2-phenyl-1H-pyrimidin-6-one[1]

-

Common Synonyms: A variety of synonyms are used in literature and chemical databases for this compound. These include:

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and prediction of its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 188.18 g/mol | PubChem[1] |

| Melting Point | 325-330 °C | ChemicalBook[2] |

| pKa (Predicted) | 5.04 ± 0.10 | ChemicalBook[2] |

| Density (Predicted) | 1.33 ± 0.1 g/cm³ | ChemicalBook[2] |

| XLogP3 (Predicted) | 0.8 | PubChem[1] |

| Storage Temperature | Room Temperature, Inert Atmosphere | ChemicalBook[2] |

Chemical Structure and Tautomerism

This compound exists as a mixture of tautomers in solution, primarily the diol form and the more stable keto-enol form, which is reflected in its IUPAC name, 4-hydroxy-2-phenyl-1H-pyrimidin-6-one.

Caption: Tautomeric equilibrium of this compound.

Biological Activity and Potential Applications

While specific biological activity data for this compound is not extensively reported, the 2-phenylpyrimidine scaffold is a privileged structure in drug discovery. Derivatives have been shown to exhibit a wide range of pharmacological activities.

-

Antifungal Activity: Certain 2-phenylpyrimidine derivatives have been designed and synthesized as inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol in fungi. This makes them promising candidates for the development of new antifungal agents.[3][4]

-

Kinase Inhibition: The pyrimidine core is central to many kinase inhibitors. For example, derivatives of 2-phenyl pyrimidine have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies and autoimmune diseases.[5]

-

Xanthine Oxidase Inhibition: Substituted 2-phenylpyrimidine-4-ol derivatives have shown potent inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production. This suggests a potential therapeutic application for hyperuricemia and gout.[6]

-

G-Protein Coupled Receptor (GPCR) Agonism: Novel 4-amino-2-phenylpyrimidine derivatives have been identified as potent and orally active agonists of GPR119, a receptor involved in glucose homeostasis, indicating potential for antidiabetic therapies.[7]

The core structure of this compound serves as a valuable starting point for the synthesis of compound libraries targeting these and other biological targets.

Caption: Generalized mechanism of enzyme inhibition by 2-phenylpyrimidine derivatives.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of an amidine with a malonic ester derivative.[2]

Materials:

-

Benzamidine hydrochloride

-

Dimethyl malonate (or diethyl malonate)

-

Sodium methoxide (30% solution in methanol)

-

Anhydrous methanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzamidine hydrochloride (1 equivalent) and dimethyl malonate (1 equivalent) in anhydrous methanol.

-

Base Addition: While stirring, slowly add a solution of sodium methoxide (3 equivalents) in methanol to the reaction mixture. The formation of a sodium chloride precipitate will be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure.

-

Isolation: The residue is dissolved in water and acidified with a suitable acid (e.g., hydrochloric acid) to a pH that precipitates the product.

-

Purification: The resulting solid precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a versatile chemical scaffold with significant potential for drug discovery and development. While the biological profile of the parent compound is not fully elucidated, the diverse and potent activities of its derivatives highlight the importance of this chemical class. This guide provides essential data and protocols to facilitate further research into the synthesis of new analogues and the exploration of their therapeutic applications in areas such as oncology, infectious diseases, and metabolic disorders.

References

- 1. This compound | C10H8N2O2 | CID 241011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound , 95% , 13566-71-7 - CookeChem [cookechem.com]

- 3. cenmed.com [cenmed.com]

- 4. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Phenyl-pyrimidine-4,6-diol | CymitQuimica [cymitquimica.com]

- 6. Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-[2-(4,5-Dihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-4,6-dihydroxy-phenyl]-3-(4-hydroxy-phenyl)-propan-1-one | C21H24O9 | CID 44291236 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Phenylpyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of phenylpyrimidine compounds, a versatile class of molecules with significant therapeutic potential across oncology, mycology, and inflammatory diseases. The information presented herein is intended to support research and development efforts by providing detailed molecular insights, quantitative data, and established experimental protocols.

Anticancer Mechanisms of Action

Phenylpyrimidine derivatives have garnered substantial interest in oncology due to their potent and often selective inhibition of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.

Inhibition of Bruton's Tyrosine Kinase (BTK)

A primary mechanism of action for several phenylpyrimidine compounds in the context of B-cell malignancies is the inhibition of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays an indispensable role in the B-cell receptor (BCR) signaling pathway.[1][2] Its overexpression and/or constitutive activation is a hallmark of various B-cell leukemias and lymphomas.

Phenylpyrimidine-based inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of BTK and preventing its phosphorylation and subsequent activation. This blockade disrupts the downstream signaling cascade, which includes the phosphorylation of phospholipase Cγ2 (PLCγ2).[1][3] The ultimate consequence is the inhibition of pathways such as NF-κB and STAT3, leading to decreased B-cell proliferation and survival.[3]

Signaling Pathway: BTK Inhibition

Caption: Inhibition of the BTK signaling pathway by phenylpyrimidine compounds.

Multi-Targeted Kinase Inhibition

Beyond BTK, various phenylpyrimidine scaffolds have been developed to inhibit a range of other kinases implicated in cancer, including:

-

Epidermal Growth Factor Receptor (EGFR)

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

-

Cyclin-Dependent Kinases (CDKs) [4]

-

FMS-like tyrosine kinase 3 (FLT-3) [5]

This multi-targeted approach can offer broader anticancer activity and may help to overcome resistance mechanisms that can arise from the inhibition of a single target.

Quantitative Data: Anticancer Activity

| Compound ID | Target(s) | Assay Type | Cell Line(s) | IC50 / Inhibition | Reference(s) |

| 11g | BTK | Enzymatic (ADP-Glo™) | - | 82.76% inhibition @ 100 nM | [3] |

| BTK | Cell-based (MTT) | HL60 | 3.66 µM | [3] | |

| Raji | 6.98 µM | [3] | |||

| Ramos | 5.39 µM | [3] | |||

| 5i | EGFR, VEGFR2 | Enzymatic | - | EGFR: 0.3 µM, VEGFR2: 7.60 µM | |

| PPA15 | Pan-CDK | In vitro kinase | - | - | [4] |

| Pan-CDK | Clonogenic Survival | A549 | Significant decrease with radiation | [4] |

Experimental Protocols

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[5]

-

Kinase Reaction:

-

Prepare a reaction mixture containing the BTK enzyme, the specific substrate, and ATP in a suitable kinase buffer.

-

Add the phenylpyrimidine test compound at various concentrations.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to each reaction. This terminates the kinase reaction and depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.[6]

-

-

ADP to ATP Conversion and Detection:

-

Add Kinase Detection Reagent. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to detect the newly synthesized ATP.

-

Incubate at room temperature for 30-60 minutes.[6]

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration, and therefore to the kinase activity.

-

The MTT assay is a colorimetric method to assess cell viability.[7]

-

Cell Seeding:

-

Seed cancer cell lines (e.g., Raji, HL60, Ramos) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

-

Allow cells to adhere and grow overnight at 37°C in a humidified CO₂ incubator.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the phenylpyrimidine compound. Include a vehicle-only control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

-

-

Absorbance Reading:

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

This technique is used to detect the phosphorylation status of specific proteins as an indicator of pathway activation.[3]

-

Cell Lysis:

-

Treat cells with the phenylpyrimidine inhibitor for the desired time, then lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate 20-50 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[8]

-

Incubate the membrane with a primary antibody specific for phosphorylated BTK (p-BTK) or phosphorylated PLCγ2 (p-PLCγ2) overnight at 4°C.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Stripping and Reprobing:

-

The membrane can be stripped of the antibodies and reprobed with antibodies for total BTK and total PLCγ2 to normalize the data and confirm equal protein loading.[8]

-

Antifungal Mechanisms of Action

Phenylpyrimidine compounds are also effective antifungal agents, with a primary mode of action involving the disruption of fungal cell membrane synthesis.

Inhibition of Lanosterol 14α-Demethylase (CYP51)

The principal target for many antifungal phenylpyrimidines is lanosterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51 or Erg11p.[7][9][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammals.[11][12]

By inhibiting CYP51, these compounds block the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[13] The consequence is a disruption of membrane integrity and function, leading to the inhibition of fungal growth and, ultimately, cell death.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

References

- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 3. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]

- 4. researchgate.net [researchgate.net]

- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 6. promega.com [promega.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals | PLOS One [journals.plos.org]

- 11. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

The Core of Modern Therapeutics: A Technical Guide to Pyrimidine-Based Agents

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic ring, is a cornerstone of medicinal chemistry, forming the backbone of a vast array of therapeutic agents. Its prevalence in natural bioactive molecules and its synthetic tractability have made it a privileged structure in drug discovery. This technical guide provides an in-depth review of key pyrimidine-based therapeutic agents, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies underpinning their development.

Quantitative Analysis of Pyrimidine-Based Therapeutic Agents

The following tables summarize key quantitative data for a selection of prominent pyrimidine-based drugs, facilitating a comparative analysis of their potency, pharmacokinetic profiles, and clinical efficacy.

Table 1: In Vitro Potency of Pyrimidine-Based Kinase Inhibitors

| Drug | Target Kinase | Cell Line | IC50 (nM) | Reference |

| Imatinib | BCR-ABL | K562 | 250 - 600 | [1] |

| c-Kit | GIST-T1 | 100 - 200 | N/A | |

| PDGFRA | 100 | N/A | ||

| Gefitinib | EGFR | A549 | 2239 | [2] |

| EGFR (mutant) | PC-9 | 10 - 50 | N/A | |

| Ruxolitinib | JAK1 | 2.8 | [3] | |

| JAK2 | 3.3 | [3] |

Table 2: Pharmacokinetic Parameters of Selected Pyrimidine-Based Drugs

| Drug | Bioavailability (%) | Elimination Half-life (hours) | Primary Metabolism | Primary Excretion | Reference |

| 5-Fluorouracil | Highly variable (oral) | ~0.13 - 0.33 | Hepatic (DPD) | Renal (as metabolites) | [4][5][6] |

| Gemcitabine | N/A (IV admin) | ~0.7 - 1.6 | Intracellular phosphorylation | Renal | [7] |

| Gefitinib | ~59 | ~48 | Hepatic (CYP3A4) | Feces | [3][8] |

| Ruxolitinib | ~95 | ~3 | Hepatic (CYP3A4) | Renal (as metabolites) | [9][10][11] |

Table 3: Clinical Efficacy of Pyrimidine-Based Drugs in Key Indications

| Drug | Indication | Metric | Value | Reference |

| Gemcitabine | Pancreatic Cancer | Median Overall Survival | 5.65 months | [12] |

| 1-Year Survival Rate | 18% | [12] | ||

| Gefitinib | NSCLC (EGFR mutant) | Objective Response Rate | ~70% | [13] |

| Median Progression-Free Survival | 9.5 months | [14] | ||

| Ruxolitinib | Myelofibrosis | Spleen Volume Reduction (≥35%) | 41.9% of patients | [6] |

| Symptom Score Improvement (≥50%) | 45.9% of patients | [6] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of many pyrimidine-based drugs stem from their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for several important classes of these agents.

EGFR Inhibition by Gefitinib in Non-Small Cell Lung Cancer (NSCLC)

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][15] In NSCLC with activating EGFR mutations, gefitinib blocks the downstream signaling cascades that drive tumor growth and survival.[16][17]

BCR-ABL Inhibition by Imatinib in Chronic Myeloid Leukemia (CML)

Imatinib targets the constitutively active BCR-ABL tyrosine kinase, the hallmark of CML, thereby inhibiting the proliferation of leukemic cells.[5][18]

JAK-STAT Inhibition by Ruxolitinib in Myelofibrosis

Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2), which are central to the signaling of cytokines and growth factors that drive the pathogenesis of myelofibrosis.[3][19][20]

Experimental Protocols and Workflows

The development of pyrimidine-based therapeutic agents relies on a suite of standardized experimental protocols. This section details the methodologies for key assays and illustrates the overarching drug discovery workflow.

Detailed Experimental Protocols

The synthesis of Gefitinib can be achieved through various routes. A common approach involves the following key steps[19][21][22][23]:

-

Preparation of the Quinazoline Core: 4,5-dimethoxyanthranilic acid is reacted with formamide at elevated temperatures to form the cyclized quinazoline, 6,7-dimethoxyquinazolin-4(3H)-one.

-

Selective Demethylation: The 6,7-dimethoxyquinazoline is selectively monodemethylated at the 6-position using L-methionine in methanesulfonic acid.

-

Chlorination: The resulting hydroxyl group is protected (e.g., as an acetate), and the 4-oxo group is converted to a chloro group using a chlorinating agent like thionyl chloride or phosphorus oxychloride.

-

Nucleophilic Aromatic Substitution (SNAr): The 4-chloroquinazoline intermediate is reacted with 3-chloro-4-fluoroaniline in a suitable solvent (e.g., isopropanol) at reflux to install the anilino side chain.

-

Deprotection and O-alkylation: The protecting group on the 6-hydroxyl is removed, and the resulting phenol is alkylated with 3-(4-morpholinyl)propyl chloride to yield Gefitinib.

-

Purification: The final product is purified by recrystallization or column chromatography.

The MTT assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrimidine-based compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[21][24][25][26]

This assay is used to determine the antiviral efficacy of a compound.

-

Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known titer of the virus for a defined period (e.g., 1 hour).

-

Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the pyrimidine-based antiviral agent.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

-

Plaque Counting and IC50 Determination: Count the number of plaques in each well and calculate the concentration of the compound that reduces the plaque number by 50% (IC50).[27][28][29]

Experimental and Drug Development Workflows

The discovery and development of pyrimidine-based therapeutic agents follow a structured workflow, from initial target identification to clinical application.

The development of antiviral agents involves a similar, yet distinct, workflow.[13][17][24]

This guide provides a foundational overview of the multifaceted field of pyrimidine-based therapeutics. The continued exploration of this versatile scaffold promises to yield novel and improved treatments for a wide range of human diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic parameters of gefitinib predict efficacy and toxicity in patients with advanced non-small cell lung cancer harboring EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacology of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. youtube.com [youtube.com]

- 7. Gemcitabine. A review of its pharmacology and clinical potential in non-small cell lung cancer and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]